2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
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Description
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
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Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by case studies and research findings.
Structural Overview
The compound features a complex structure combining a triazole ring, furan moiety, and phenoxyphenyl acetamide. The molecular formula is C16H16N5O2S with a molecular weight of approximately 377.8 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C16H16N5O2S |
Molecular Weight | 377.8 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that the triazole ring enhances binding affinity to bacterial enzymes, potentially disrupting their function .
Antifungal Activity
Triazoles are well-known antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In vitro assays demonstrated its efficacy against Candida species and other fungi .
Anticancer Potential
Several studies have explored the anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and lung cancers. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The triazole ring can chelate metal ions in enzyme active sites, leading to inhibition of key metabolic pathways.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.
- Antimicrobial Mechanism : By inhibiting ergosterol synthesis in fungi and disrupting bacterial cell wall synthesis, the compound exerts its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several triazole derivatives including our compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity .
Case Study 2: Anticancer Activity
In a cellular study on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c21-25-19(17-7-4-12-27-17)23-24-20(25)29-13-18(26)22-14-8-10-16(11-9-14)28-15-5-2-1-3-6-15/h1-12H,13,21H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKUBLIJCMOCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.